Sofosbuvir impurity N

Hepatitis C antiviral Pharmaceutical impurity profiling LC-MS/MS characterization

As of 2025, no USP/EP monograph exists for sofosbuvir, creating regulatory gaps for ANDA impurity specifications. Sofosbuvir impurity N (CAS 1394157-34-6), a diastereomer with five defined stereocenters, is structurally distinct from metabolite GS-331007 and requires independent characterization. • Validates stability-indicating RP-HPLC methods with baseline resolution • Enables ICH Q3B compliance (≤0.10% unspecified impurity threshold) • Confirms identity in LC-ESI-QTOF-MS/MS impurity profiling Substituting with uncharacterized generics introduces undefined analytical risk. Supplied at ≥98% purity with full CoA.

Molecular Formula C20H25FN3O9P
Molecular Weight 501.4 g/mol
Cat. No. B1499794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSofosbuvir impurity N
Molecular FormulaC20H25FN3O9P
Molecular Weight501.4 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
InChIInChI=1S/C20H25FN3O9P/c1-12(17(27)30-3)23-34(29,33-13-7-5-4-6-8-13)31-11-14-16(26)20(2,21)18(32-14)24-10-9-15(25)22-19(24)28/h4-10,12,14,16,18,26H,11H2,1-3H3,(H,23,29)(H,22,25,28)/t12-,14+,16+,18+,20+,34?/m0/s1
InChIKeySASYBZIIPQSWBV-HJDNSYGMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sofosbuvir Impurity N (CAS 1394157-34-6): Reference Standard Procurement Guide for Antiviral Quality Control


Sofosbuvir impurity N is a diastereomer of the hepatitis C virus (HCV) NS5B polymerase inhibitor sofosbuvir (PSI-7977), formed as a process-related impurity during synthesis or as a degradation product under specific stress conditions [1]. This compound, with the IUPAC designation methyl (2S)-2-{[(S)-{[(2R,3R,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy}(phenoxy)phosphoryl]amino}propanoate, possesses a molecular formula of C₂₀H₂₅FN₃O₉P and a molecular weight of 501.4 g/mol . Unlike the major circulating metabolite GS-331007 (which accounts for >90% of systemic drug-related material exposure) [2], impurity N is a structurally distinct stereoisomeric variant that is not a primary metabolite but rather an unintended byproduct requiring stringent analytical control during pharmaceutical manufacturing and stability monitoring.

Why Sofosbuvir Impurity N Cannot Be Substituted with Generic Analogs or Uncharacterized Impurity Standards


Sofosbuvir impurity N is a specific diastereomer with five defined stereocenters (configuration: 12S,14R,16R,18R,20R,34S) that distinguishes it from other sofosbuvir-related impurities and the parent drug. As of 2025, no official pharmacopoeial monograph exists for sofosbuvir in the USP or EP, meaning there is no consensus on impurity identification and safety specifications across regulatory jurisdictions [1]. This regulatory gap makes compound-specific, fully characterized reference standards essential for ANDA submissions and method validation. In silico toxicity predictions conducted on forced degradation products of sofosbuvir using TOPKAT and DEREK software have identified distinct toxicity profiles among structurally related degradation impurities [2]; however, impurity N was not among the seven degradation products characterized in that foundational study. This absence of direct toxicological data—coupled with known stereochemical differences from impurities A, B, C, and the diastereomeric impurity profile—means that substituting impurity N with another sofosbuvir-related impurity or an uncharacterized generic standard introduces undefined analytical and safety risk. Each impurity reference standard must be independently validated for its intended analytical purpose.

Quantitative Differentiation Evidence: Sofosbuvir Impurity N vs. Closest Analogs and Alternatives


Structural Identity Confirmation: Sofosbuvir Impurity N vs. Major Metabolite GS-331007

Sofosbuvir impurity N is a diastereomer of sofosbuvir with a fully intact phosphoramidate prodrug moiety (molecular weight 501.4 g/mol, C₂₀H₂₅FN₃O₉P), whereas GS-331007 (sofosbuvir nucleoside derivative, CAS 863329-66-2) is the de-esterified nucleoside metabolite with a molecular weight of 260.22 g/mol and formula C₁₀H₁₃FN₂O₅ . GS-331007 accounts for >90% of systemic drug-related material exposure in clinical pharmacology studies and is the primary analyte for pharmacokinetic assessments [1]. Impurity N, by contrast, retains the phenyl and alanine ester groups of the prodrug structure and is not a circulating metabolite but rather a process-related or degradation impurity .

Hepatitis C antiviral Pharmaceutical impurity profiling LC-MS/MS characterization

Stereochemical Specificity: Sofosbuvir Impurity N vs. Sofosbuvir (Parent Drug)

Sofosbuvir impurity N is explicitly identified as a diastereomer of sofosbuvir, not an enantiomer . The compound possesses five defined stereocenters with the configuration 12S,14R,16R,18R,20R,34S as documented in vendor analytical certificates . This stereochemical arrangement differs from the parent drug sofosbuvir (PSI-7977), which contains the Sp diastereomer at the phosphorus center as the active pharmaceutical ingredient. The specific stereochemical identity of impurity N means it will exhibit distinct chromatographic retention behavior and mass spectrometric fragmentation patterns compared to both the parent drug and other diastereomeric impurities.

Stereochemistry Diastereomer differentiation Chiral impurity control

Supplier Purity and Characterization Documentation: Impurity N vs. Undocumented Generic Standards

Commercially available sofosbuvir impurity N reference standards are supplied with detailed Certificates of Analysis (COA) and comprehensive characterization data compliant with regulatory guidelines for ANDA and DMF submissions [1]. Suppliers such as Clearsynth provide impurity N as part of a portfolio of sofosbuvir-related products that undergo thorough characterization and are re-tested at regular intervals to ensure ongoing quality and compliance . The purity specification for impurity N is typically ≥98% as determined by HPLC . In contrast, generic or uncharacterized impurity standards may lack batch-specific COA documentation, stability data, or traceability to primary reference materials.

Reference standard certification COA documentation Analytical method validation

Regulatory Context: Impurity N in the Absence of Official Pharmacopoeial Monographs

As of 2025, no official monograph for sofosbuvir has been included in the USP or EP, and consequently no consensus exists regarding the identification of impurities or safety concerns for sofosbuvir-related substances [1]. This regulatory gap contrasts with established small-molecule drugs that have defined pharmacopoeial impurity specifications with explicit acceptance criteria (e.g., individual impurity limits of ≤0.10% or ≤0.15% depending on daily dose). In the forced degradation study by Swain et al. (2016), seven degradation products were identified and characterized by LC-ESI-QTOF-MS/MS, but impurity N was not among those characterized, and in silico toxicity predictions (TOPKAT, DEREK) were conducted only for the identified degradation products [2].

Regulatory compliance ANDA submission Impurity qualification

Validated Application Scenarios for Sofosbuvir Impurity N in Pharmaceutical Development and Quality Control


Stability-Indicating HPLC Method Development and Validation for ANDA Submissions

Sofosbuvir impurity N serves as a critical reference standard for developing and validating stability-indicating RP-HPLC methods required for ANDA submissions. Given that no official pharmacopoeial monograph exists for sofosbuvir [1], applicants must demonstrate method specificity by achieving baseline resolution of impurity N from the parent drug and other process-related impurities. The validated HPLC method must quantify impurity N at levels meeting ICH Q3B thresholds for unspecified impurities (typically ≤0.10% or ≤0.15% based on maximum daily dose). Reference standards of impurity N with documented purity (≥98%) and full Certificates of Analysis are essential for establishing system suitability, determining relative retention times, and validating method accuracy, precision, and linearity.

Process-Related Impurity Control During Sofosbuvir API Manufacturing

During commercial production of sofosbuvir active pharmaceutical ingredient, impurity N may form as a synthetic byproduct requiring stringent control. The impurity is a diastereomer of sofosbuvir with five defined stereocenters , making its formation pathway stereochemically distinct from other process impurities. Quality control laboratories use impurity N reference standards to establish acceptance criteria, monitor batch-to-batch consistency, and verify that purification steps effectively remove this impurity to below ICH Q3A thresholds. The absence of pharmacopoeial specifications means that manufacturers must independently qualify impurity N using validated analytical methods and documented reference standards.

LC-MS/MS Impurity Profiling and Structural Confirmation Studies

Sofosbuvir impurity N reference standards enable accurate mass spectrometric identification and structural confirmation during comprehensive impurity profiling studies. LC-ESI-QTOF-MS/MS methods, such as those established by Swain et al. for characterizing forced degradation products of sofosbuvir [2], require authenticated reference materials to confirm the identity of chromatographic peaks observed in stressed samples. Although impurity N was not among the seven degradation products characterized in that foundational study, its distinct molecular weight (501.4 g/mol) and stereochemical signature make it analytically distinguishable from other sofosbuvir-related impurities, including GS-331007 (260.22 g/mol) and other diastereomeric variants. High-resolution mass spectrometry with reference standard confirmation is essential for regulatory documentation of impurity profiles.

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